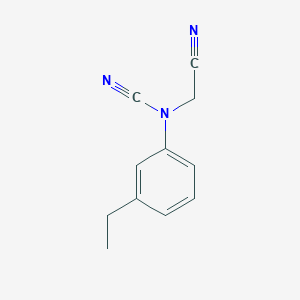

Cyanomethyl-(3-ethylphenyl)cyanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Cyanamides are synthesized through various methods. One general method involves the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy . Another method involves the oxidation-cyanation of cyanamides using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)2 as reagents .Molecular Structure Analysis

Cyanamide enjoys a rich chemical history, which can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .Wissenschaftliche Forschungsanwendungen

Cycloaddition Chemistry

Cyanomethyl-(3-ethylphenyl)cyanamide participates in cycloaddition reactions. These processes involve the formation of new cyclic compounds by combining two or more reactants. Researchers have harnessed this compound’s reactivity to create novel ring structures, which find applications in drug discovery, materials science, and organic synthesis .

Aminocyanation Reactions

The electrophilic nitrile unit in cyanomethyl-(3-ethylphenyl)cyanamide allows it to react with amines, leading to aminocyanation products. These compounds have potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Aminocyanation reactions provide a versatile route to diverse nitrogen-containing molecules .

Electrophilic Cyanide-Transfer Agents

Cyanomethyl-(3-ethylphenyl)cyanamide acts as an electrophilic cyanide-transfer agent. It can transfer a cyano group to nucleophiles, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Researchers have exploited this property for the efficient synthesis of complex organic molecules .

Radical Reactions

The unique sp3-amino nitrogen in cyanomethyl-(3-ethylphenyl)cyanamide makes it a valuable precursor for radical reactions. Radicals are highly reactive species that can lead to diverse chemical transformations. By harnessing these radicals, scientists have developed innovative synthetic methodologies and accessed previously challenging molecular architectures .

Coordination Chemistry

Metal complexes of cyanomethyl-(3-ethylphenyl)cyanamide exhibit interesting coordination chemistry. These complexes serve as catalysts, sensors, and building blocks for supramolecular assemblies. Understanding their behavior in coordination environments contributes to the design of functional materials and catalytic systems .

Sustainable Synthesis Routes

Recent years have witnessed the development of more sustainable and robust synthetic routes to substituted cyanamides. Researchers aim to minimize environmental impact while efficiently accessing these important compounds. By optimizing synthetic methodologies, cyanomethyl-(3-ethylphenyl)cyanamide becomes a valuable building block in green chemistry .

Safety And Hazards

Eigenschaften

IUPAC Name |

cyanomethyl-(3-ethylphenyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-10-4-3-5-11(8-10)14(9-13)7-6-12/h3-5,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNAKWFCRWKYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CC#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomethyl-(3-ethylphenyl)cyanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-methoxyethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)thiourea](/img/structure/B2575557.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2575560.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2575566.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-(trifluoromethyl)pyrazole](/img/structure/B2575571.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2575575.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2575576.png)